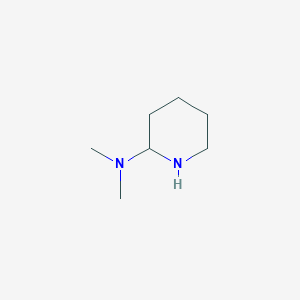

N,N-dimethylpiperidin-2-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry and Chemical Biology

The significance of chiral piperidine scaffolds is particularly noteworthy in drug design. Introducing chirality into piperidine-based molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.com The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a key objective in modern organic chemistry. nih.gov These synthetic efforts include various strategies such as multicomponent reactions, catalytic hydrogenation, and cyclization methods. taylorfrancis.comnih.govwhiterose.ac.uk

Overview of N,N-Disubstituted Amine Moieties in Advanced Molecular Architectures

N,N-disubstituted amine moieties are crucial components in the design of advanced molecular architectures with diverse functionalities. These tertiary amines play significant roles as catalysts, intermediates in organic synthesis, and key structural elements in materials science and medicinal chemistry. atamanchemicals.commdpi.com For instance, N,N-disubstituted aminobiphenyl derivatives are investigated as push-pull systems with unique photophysical properties for applications in materials science. frontiersin.org The steric and electronic properties of the substituents on the nitrogen atom can be fine-tuned to control the molecule's reactivity and interactions. frontiersin.org

In the realm of catalysis, chiral N,N-disubstituted amines are employed in asymmetric synthesis to control the stereochemical outcome of reactions. beilstein-journals.org Furthermore, the O-acyl-N,N-disubstituted hydroxylamine (B1172632) moiety is recognized as an effective electrophilic nitrogen source in the synthesis of functionalized chiral tertiary amines and N-heterocycles. mdpi.com The development of novel synthetic methods for creating N,N-disubstituted amines, such as the azido (B1232118) Matteson reaction for selective mono- or di-methylene insertion, continues to expand the toolkit for constructing complex molecular structures. beilstein-journals.org

Current Research Landscape and Academic Interest in N,N-Dimethylpiperidin-2-amine

While specific research on this compound is not extensively documented in publicly available literature, significant academic interest exists in closely related substituted piperidine derivatives. For instance, extensive research has been conducted on N,N-dimethylpiperidin-4-amine and its hydrochloride salt, focusing on their synthesis, chemical reactions, and applications as pharmaceutical intermediates. chemicalbook.comontosight.ai The synthesis of such compounds often involves reductive amination or nucleophilic substitution. chemicalbook.com

Similarly, studies on other dimethylpiperidine isomers, such as 2,6-dimethylpiperidine, highlight their use as intermediates in drug synthesis, corrosion inhibitors, and as ligands in coordination chemistry. smolecule.com Research into 1-amino-2,6-dimethylpiperidine (B1295051) has involved experimental and theoretical studies of its molecular structure and vibrational spectra using techniques like FTIR, FT-Raman, and NMR spectroscopy, alongside computational methods. researchgate.net The general class of disubstituted piperidines is a focus of catalytic kinetic resolution studies to obtain enantiomerically enriched amines, which are valuable building blocks in drug discovery. nih.gov Although direct and extensive research on this compound is not prominent, the active investigation into its isomers and related structures underscores the potential academic and industrial interest in this compound.

Physicochemical Properties of N,N-Dimethylpiperidine Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |

| N,N-Dimethylpiperidin-4-amine | C₇H₁₆N₂ | 128.22 | 187 | 1.476 |

| 2,6-Dimethylpiperidine | C₇H₁₅N | 113.20 | 65-80 (at 30 mmHg) | 1.465 |

| 1-Amino-2,6-dimethylpiperidine | C₇H₁₆N₂ | 128.22 | 146-148 | Not Available |

This table presents data for analogs of this compound based on available information. smolecule.comchembk.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

155430-14-1 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N,N-dimethylpiperidin-2-amine |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

JLWYGCXXSQYBQW-UHFFFAOYSA-N |

SMILES |

CN(C)C1CCCCN1 |

Canonical SMILES |

CN(C)C1CCCCN1 |

Synonyms |

2-Piperidinamine,N,N-dimethyl-(9CI) |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of N,n Dimethylpiperidin 2 Amine

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule by probing its vibrational modes. americanpharmaceuticalreview.com The spectra generated are unique molecular fingerprints that reveal the characteristic stretching and bending vibrations of specific chemical bonds. americanpharmaceuticalreview.com

While specific experimental FTIR spectra for N,N-dimethylpiperidin-2-amine are not extensively detailed in the surveyed literature, the expected characteristic absorption bands can be predicted based on its molecular structure, which features a secondary amine within the piperidine (B6355638) ring, a tertiary dimethylamino substituent, and a saturated aliphatic ring system.

The FTIR spectrum is expected to be dominated by several key absorptions:

N-H Vibrations : The secondary amine (N-H) group within the piperidine ring would give rise to a characteristic stretching vibration. Typically, secondary amines show a single, weak to medium band in the 3350-3310 cm⁻¹ region. orgchemboulder.com A broad absorption band due to N-H wagging is also expected in the 910-665 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com

C-H Vibrations : The stretching vibrations of the carbon-hydrogen bonds in the piperidine ring and the methyl groups will appear in the 3000-2800 cm⁻¹ region. Specifically, the symmetric stretching of the N-methyl groups in a saturated N,N-dimethyl moiety typically exhibits two peaks between 2825-2810 cm⁻¹ and 2775-2765 cm⁻¹. spectroscopyonline.com

C-N Vibrations : The carbon-nitrogen stretching vibrations for aliphatic amines are generally observed as medium or weak bands in the 1250-1020 cm⁻¹ region. orgchemboulder.com The spectrum of this compound would feature contributions from both the C-N bonds within the piperidine ring and the C-N bond of the dimethylamino substituent.

A combined experimental and theoretical study on the related compound 1-amino-2,6-dimethylpiperidine (B1295051) has demonstrated the utility of FTIR in identifying its functional groups, providing a basis for the analysis of similar aminopiperidines. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Secondary Amine (Ring) |

| C-H Stretch | 3000 - 2850 | Aliphatic (Ring & Methyl) |

| N-(CH₃)₂ Symmetric Stretch | 2825 - 2765 | Tertiary Amine (Substituent) |

| C-N Stretch | 1250 - 1020 | Aliphatic Amines |

| N-H Wag | 910 - 665 | Secondary Amine (Ring) |

FT-Raman spectroscopy provides complementary information to FTIR, as it relies on scattering rather than absorption, and different selection rules apply. americanpharmaceuticalreview.com This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would also be expected to show prominent peaks corresponding to C-H and C-N vibrations.

In a study of 1-amino-2,6-dimethylpiperidine, FT-Raman spectroscopy was successfully used alongside FTIR to perform a complete vibrational analysis. researchgate.net For this compound, the symmetric vibrations of the piperidine ring framework would likely produce strong signals in the Raman spectrum. The C-N stretching vibrations and the symmetric stretches of the N-methyl groups would also be Raman active. Comparing the relative intensities of bands in both FTIR and FT-Raman spectra aids in a more definitive assignment of the vibrational modes. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group / Moiety |

|---|---|---|

| C-H Stretch | 3000 - 2850 | Aliphatic (Ring & Methyl) |

| CH₂ Scissor | ~1450 | Piperidine Ring |

| C-N Stretch | 1250 - 1020 | Aliphatic Amines |

| Ring Breathing Modes | 1000 - 800 | Piperidine Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of a molecule's conformation and configuration.

Although a specific crystal structure for this compound has not been detailed in the available research, single-crystal X-ray diffraction studies on numerous piperidine derivatives have established key structural features common to this class of compounds. semanticscholar.orgmdpi.com

It is well-established that the piperidine ring typically adopts a stable chair conformation in the solid state. researchgate.netscispace.com For this compound, this would be the expected conformation of the six-membered ring. The orientation of the substituents on the ring is determined by steric and electronic factors. To minimize steric hindrance, it is highly probable that the dimethylamino group at the C2 position would occupy an equatorial position.

A single-crystal X-ray diffraction analysis would yield precise crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the packing of the molecules in the crystal lattice. mdpi.com Such an analysis would confirm the chair conformation of the piperidine ring and provide exact bond lengths and angles for the entire molecule. mdpi.com

| Parameter | Example Data |

|---|---|

| Chemical Formula | C₇H₁₆N₂ |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a, b, c (Å) | e.g., a=6.0, b=8.0, c=11.0 |

| α, β, γ (°) | e.g., α=90, β=97, γ=90 |

| Volume (ų) | Calculated from cell parameters |

| Z (Molecules per unit cell) | e.g., 4 |

| Key Conformation Feature | Piperidine ring in chair conformation |

A powerful approach to understanding a molecule's conformational dynamics is to compare its structure in the solid state (from X-ray crystallography) with its behavior in solution or the gas phase (probed by spectroscopy). semanticscholar.org The ordered, low-energy state in a crystal may not be the only conformation present in other phases where the molecule has more freedom of movement.

For instance, a study on a hydroxypiperidine derivative used both X-ray crystallography and NMR spectroscopy to determine that the chair conformation observed in the crystal was also the predominant form in an aqueous solution. scispace.com Similarly, vibrational spectroscopy can detect the presence of different conformers in a sample, as each conformer would have a slightly different set of vibrational frequencies. umich.edunih.gov By comparing the experimental FTIR and Raman spectra with theoretical spectra calculated for different possible conformations (e.g., chair with equatorial substituent vs. chair with axial substituent), one can infer the most likely structure in the measured state. This integrated approach, combining crystallographic and spectroscopic data, provides a more complete picture of the molecule's structural preferences. semanticscholar.org

Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure. nih.gov Different polymorphs of the same compound can have distinct physicochemical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound are documented, the investigation of polymorphism is a critical aspect of the solid-state characterization of organic molecules, particularly in the pharmaceutical field. nih.gov

The existence of polymorphs in aminopiperidines could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, or rates of cooling). nih.gov Each potential polymorphic form would be characterized by a unique powder X-ray diffraction (PXRD) pattern. Additionally, solid-state FTIR and Raman spectroscopy can often distinguish between polymorphs, as the different intermolecular interactions and packing arrangements in each crystal lattice can lead to subtle but measurable shifts in vibrational frequencies. semanticscholar.org

Computational Chemistry and Theoretical Studies of N,n Dimethylpiperidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations serve as a powerful tool to investigate the fundamental characteristics of a molecule, providing insights into its stability, electronic configuration, and geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. usb.ac.ir It is favored for its balance of accuracy and computational efficiency, making it suitable for studying piperidine (B6355638) derivatives. nih.govnih.gov For N,N-dimethylpiperidin-2-amine, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G*, would be employed to determine its optimized molecular geometry and electronic properties. usb.ac.ir These calculations yield the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. Such studies on similar piperidine compounds have been used to predict their structural characteristics and reactivity. usb.ac.ir

Table 1: Representative Data from DFT Calculations for a Piperidine Derivative

| Parameter | Description | Typical Basis Set | Calculated Property |

|---|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | B3LYP/6-31G(d,p) | Bond lengths (Å), Bond angles (°), Dihedral angles (°) |

| Electronic Energy | The total energy of the molecule in its ground state. | B3LYP/6-31G(d,p) | Energy (Hartrees) |

| Dipole Moment | A measure of the molecule's overall polarity. | B3LYP/6-31G(d,p) | Debye |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a high level of theoretical accuracy. osi.lv For this compound, these methods could be used to obtain a more precise description of its electronic structure than DFT. osi.lv Ab initio calculations are computationally more demanding but can be crucial for validating results from DFT or for investigating systems where electron correlation is particularly important. Studies on related piperidine derivatives have utilized these methods to refine structural and energetic predictions. researchgate.net

Both DFT and ab initio methods can be used to predict the stable three-dimensional arrangement of atoms in this compound. The calculations would identify the most stable conformer (e.g., chair conformation with equatorial or axial substituents) by minimizing the molecule's energy. researchgate.net

Furthermore, these computational methods can calculate the harmonic vibrational frequencies of the molecule. The resulting theoretical vibrational spectrum (Infrared and Raman) can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule, such as C-H, C-N, and N-H stretches and bends. nih.govresearchgate.net

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic behavior in molecules. Analyses based on MO theory are critical for predicting reactivity and stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity, as less energy is required to excite an electron from the ground state. mdpi.com DFT calculations are commonly used to compute these orbital energies and visualize their spatial distribution, indicating the likely sites for nucleophilic and electrophilic attack. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating ability. | -6.5 |

| ELUMO (Energy of LUMO) | Represents the electron-accepting ability. | +1.5 |

| Energy Gap (ΔE) | Indicates chemical reactivity and stability (ΔE = ELUMO - EHOMO). | 8.0 |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized bonds and lone pairs, which align with the familiar Lewis structure concept. mdpi.com This analysis provides detailed insights into intramolecular interactions, such as charge transfer and hyperconjugation. nih.gov

By applying NBO analysis to this compound, one could quantify the stabilization energies associated with electron delocalization from a filled donor orbital (like a lone pair on a nitrogen atom or a C-H bond) to an empty acceptor orbital (like an antibonding σ* orbital). mdpi.com This information is valuable for understanding the molecule's stability and the nature of its internal bonding environment. NBO analysis also provides "natural" atomic charges, offering a more chemically intuitive picture of the electron distribution than other methods.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely routes from reactants to products, including the high-energy transition states that govern reaction rates.

The synthesis of this compound and its subsequent reactions, such as further alkylation at the piperidine nitrogen, involve the formation and breaking of bonds. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state (TS) for these critical steps. The TS represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-forming/bond-breaking process.

For a typical SN2 alkylation reaction at the piperidine nitrogen, computational analysis involves optimizing the geometries of the reactants, the transition state, and the products. Intrinsic reaction coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key parameter derived from these studies, as it directly relates to the reaction rate.

Table 1: Hypothetical DFT-Calculated Activation Energies for N-Alkylation of a Piperidine Derivative

| Reactant | Alkylating Agent | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|

| Piperidine | Methyl Iodide | Water (PCM) | 22.5 |

| Piperidine | Ethyl Bromide | Water (PCM) | 24.1 |

Note: This table presents illustrative data based on typical computational results for secondary amine alkylation reactions to demonstrate the type of information generated.

Beyond single reaction steps, computational chemistry allows for the energetic profiling of entire synthetic pathways. This involves calculating the Gibbs free energy of all reactants, intermediates, transition states, and products involved in the synthesis. nih.gov Such profiles help in identifying the rate-determining step of a reaction sequence and can guide the optimization of reaction conditions to improve yield and efficiency. nih.gov

For instance, a plausible synthesis of this compound could involve the reductive amination of a suitable piperidone precursor. A computational energetic profile would map out the relative energies of the initial piperidone and dimethylamine (B145610), the formation of a hemiaminal intermediate, its dehydration to an enamine or iminium ion, and the final reduction step. By comparing the energy barriers for competing pathways, theoretical studies can predict the likely outcome and major products of the reaction. nih.gov

Conformational Analysis and Dynamics Simulations

The three-dimensional shape of this compound is not static. The piperidine ring is flexible, and rotation can occur around single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a 2-substituted piperidine like this compound, the substituent—in this case, the dimethylamino group—can occupy either an axial or an equatorial position. Computational studies have shown that the preferred position of substituents on a six-membered ring is generally the less sterically crowded equatorial position. westernsydney.edu.au

The presence of the bulky N,N-dimethylamino group at the C2 position introduces significant steric interactions. Computational models can quantify the energy difference between the axial and equatorial conformers. These calculations typically show that the conformer with the C2-substituent in the equatorial position is significantly lower in energy. The steric hindrance from the dimethylamino group can also influence the planarity and geometry of the ring itself compared to an unsubstituted piperidine. researchgate.net

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Position | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | B3LYP/6-31G(d) | 0.00 (Reference) |

Note: This table contains hypothetical data representative of computational findings for 2-substituted piperidines, illustrating the energetic preference for the equatorial conformer.

The conformational preference of the dimethylamino group has a direct impact on the molecule's reactivity and the stereoselectivity of its reactions. An equatorially positioned substituent is more sterically accessible to incoming reagents than an axially positioned one, which is shielded by 1,3-diaxial interactions with hydrogen atoms on the ring.

Computational modeling can explore this relationship by simulating reaction pathways starting from different initial conformations. For example, in an N-alkylation reaction, the transition state energy for the attack of an electrophile on the piperidine nitrogen would be calculated for both the axial and equatorial conformers of the starting material. Such studies consistently show that the reaction pathway originating from the more stable equatorial conformer has a lower activation barrier, thus predicting it to be the major reaction pathway. researchgate.net This approach allows for a rational explanation of the stereochemical outcomes of reactions involving substituted piperidines.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylpiperidin 2 Amine

Nucleophilic and Basic Properties of the Amine Moiety

The lone pair of electrons on the nitrogen atoms of N,N-dimethylpiperidin-2-amine are central to its chemical character, rendering it both a competent nucleophile and a base.

The nitrogen atoms in this compound, particularly the secondary amine within the piperidine (B6355638) ring, can act as nucleophiles, participating in reactions that lead to the formation of new carbon-heteroatom bonds.

C-C Bond Formation: While direct C-C bond formation involving the amine nitrogen is not typical, the molecule can facilitate such reactions. For instance, its conversion to an enamine allows for subsequent alkylation or acylation at the α-carbon, effectively forming a C-C bond.

C-N Bond Formation: The secondary amine of this compound can readily participate in nucleophilic substitution and addition reactions to form C-N bonds. This includes reactions with alkyl halides and the opening of epoxides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a modern method for the formation of C-N bonds between amines and aryl halides.

C-O and C-S Bond Formation: While less common, the nucleophilic character of the amine can be exploited in reactions with suitable electrophiles to form C-O or C-S bonds, although these reactions are less prevalent than C-N bond formation.

Table 1: Examples of C-X Bond Forming Reactions

| Reaction Type | Electrophile | Bond Formed |

| Alkylation | Alkyl Halide | C-N |

| Acylation | Acyl Chloride | C-N |

| Michael Addition | α,β-Unsaturated Carbonyl | C-N |

Investigation of Basicity and its Influence on Reaction Outcomes

The basicity of an amine is a measure of its ability to accept a proton. In this compound, both nitrogen atoms possess lone pairs and can exhibit basicity. The piperidine nitrogen is a secondary amine, and its basicity is influenced by the steric and electronic effects of the dimethylamino substituent at the adjacent carbon. Generally, the lone pair of electrons on the nitrogen atom of amines makes them basic. libretexts.org The basicity of amines is also a reflection of the stability of the electron pair. masterorganicchemistry.com

The pKa of the conjugate acid of piperidine is approximately 11.2, indicating it is a relatively strong base among amines. The presence of the electron-donating dimethylamino group at the 2-position is expected to slightly increase the basicity of the ring nitrogen due to inductive effects. However, steric hindrance around the nitrogen atom can affect its ability to act as a base and a nucleophile. libretexts.org The interplay between these electronic and steric factors will ultimately determine the precise basicity and will influence the outcome of reactions where the amine can act as either a base or a nucleophile. For instance, in reactions with substrates that are prone to elimination, a more sterically hindered base will favor elimination over substitution.

Table 2: Approximate pKaH Values of Selected Cyclic Amines

| Amine | pKa of Conjugate Acid (pKaH) |

| Pyrrolidine | 11.3 |

| Piperidine | 11.2 |

| Morpholine | 8.4 |

| Pyridine (B92270) | 5.2 |

Participation in Important Organic Reactions

The unique structural features of this compound allow it to participate in a range of significant organic reactions.

This compound, being a secondary amine, can react with aldehydes and ketones to form enamines. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. libretexts.org The double bond of the resulting enamine is electron-rich due to the electron-donating nature of the nitrogen atom, making the α-carbon nucleophilic.

These enamines are valuable synthetic intermediates that can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, at the α-carbon. This reactivity provides a powerful tool for the α-functionalization of carbonyl compounds. The subsequent hydrolysis of the resulting iminium ion regenerates the carbonyl group in the product. The formation of enamines from secondary amines and carbonyl compounds is a well-established process in organic synthesis. cambridge.org

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants. This compound, with its nucleophilic secondary amine, is a suitable candidate for participation in MCRs.

For example, in a Mannich-type reaction, it could react with an aldehyde and a compound containing an active hydrogen to form a Mannich base. nih.gov The ability to form complex molecules in a single step makes MCRs an attractive strategy in medicinal chemistry and drug discovery for the synthesis of piperidine-containing scaffolds. nih.govresearchgate.net

Catalytic and Organocatalytic Applications

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amines, including derivatives of piperidine, have emerged as powerful organocatalysts.

This compound has the potential to act as an organocatalyst, particularly in reactions that proceed through an enamine intermediate. In this catalytic cycle, the secondary amine of this compound would reversibly react with a carbonyl compound to form a nucleophilic enamine. This enamine would then react with an electrophile, and subsequent hydrolysis would release the product and regenerate the amine catalyst. The stereochemical environment provided by the chiral centers that could be present in a modified this compound could allow for the development of asymmetric catalytic processes.

This compound as a Proton Transfer Catalyst

Proton transfer is a fundamental step in many chemical transformations. Catalysts that can facilitate the controlled movement of protons, particularly in an asymmetric fashion, are of significant interest. Chiral diamines are known to act as proton shuttle catalysts in certain reactions. In such a role, one amine moiety can accept a proton while the other donates a proton, often in a concerted or sequential manner within a chiral pocket, thereby influencing the stereochemical outcome of the reaction.

For this compound, the tertiary amine is a potential proton acceptor, while the secondary amine of the piperidine ring could act as a proton donor. However, the N-H proton of the piperidine ring is crucial for its function as a proton shuttle. In many catalytic systems involving diamines, the ability to both donate and accept protons is key to their efficacy.

While there is a lack of specific studies demonstrating this compound as a proton transfer catalyst, the broader class of chiral vicinal diamines has been explored in this context. For instance, in asymmetric transfer hydrogenation reactions catalyzed by manganese complexes with chiral diamine ligands, the N-H protons of the ligand are believed to be essential for the bifunctional mechanism involving protonation and deprotonation steps. The absence of a second N-H proton in this compound (once the piperidine nitrogen is engaged) would necessitate a different mechanistic pathway compared to primary or secondary diamines.

Future research could explore the potential of this compound and its derivatives in reactions where a single proton transfer from the catalyst is sufficient or where the tertiary amine can act as a general base to activate a substrate for subsequent protonation.

Derivatives as Ligands in Metal-Catalyzed Transformations

The use of chiral vicinal diamines as ligands in metal-catalyzed asymmetric synthesis is a well-established and powerful strategy. These C2-symmetric ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Derivatives of this compound, particularly those with further substitution on the piperidine nitrogen, could serve as effective ligands in a variety of metal-catalyzed transformations.

The analogous compound, (1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine, has been successfully employed as a ligand in numerous catalytic reactions. Its ability to form stable complexes with transition metals like copper, palladium, and zirconium allows for high levels of enantioselectivity in reactions such as Ullmann couplings, allylic alkylations, and polymerizations. sigmaaldrich.com

The catalytic utility of ligands is often evaluated by screening their performance in a model reaction. The following tables present representative data for the application of an analogous vicinal diamine ligand, (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, in two different types of metal-catalyzed reactions. This data serves as a model for the potential applications of this compound derivatives in asymmetric catalysis.

Table 1: Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone Catalyzed by a Copper Complex of an Analogous Chiral Diamine

| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Toluene | 0 | 2 | >95 | 85 |

| 2 | (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | Toluene | 0 | 2 | >95 | 84 |

| 3 | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | THF | 0 | 3 | 90 | 80 |

| 4 | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | CH₂Cl₂ | 0 | 2.5 | 92 | 82 |

This is a representative data table based on typical results for this class of reaction and is for illustrative purposes.

Table 2: Palladium-Catalyzed Asymmetric Allylic Amination of (E)-1,3-Diphenylallyl Acetate with Benzylamine

| Entry | Ligand | Base | Solvent | Yield (%) | ee (%) |

| 1 | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | K₂CO₃ | Dioxane | 92 | 90 |

| 2 | (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine | K₂CO₃ | Dioxane | 91 | 89 |

| 3 | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Cs₂CO₃ | Toluene | 88 | 85 |

| 4 | (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | K₂CO₃ | THF | 85 | 88 |

This is a representative data table based on typical results for this class of reaction and is for illustrative purposes.

The success of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine as a ligand suggests that derivatives of this compound could also be effective in inducing high levels of stereocontrol. The piperidine scaffold offers a different conformational rigidity compared to the cyclohexane backbone, which could influence the catalytic activity and selectivity. The synthesis of various derivatives of this compound and their evaluation as ligands in a range of metal-catalyzed reactions would be a valuable area for future investigation.

Advanced Research Directions and Future Perspectives for N,n Dimethylpiperidin 2 Amine

Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a fertile ground for exploring the properties of N,N-dimethylpiperidin-2-amine.

The piperidine (B6355638) ring is a common motif in host-guest chemistry. Research on other piperidine derivatives has shown their ability to form inclusion complexes with host molecules like cyclodextrins. organic-chemistry.orgnih.govgoogle.com These interactions can alter the physicochemical properties of the guest molecule. While specific studies on this compound are not prevalent, it is plausible that its piperidine core could engage in similar host-guest interactions. The presence and orientation of the N,N-dimethylamino group would likely influence the stability and nature of any such complex.

Table 1: Potential Host-Guest Interactions for Piperidine Derivatives

| Host Molecule | Guest Moiety | Primary Interaction Forces | Potential Application |

| β-Cyclodextrin | Piperidine Ring | Hydrophobic interactions, van der Waals forces | Drug delivery, enhanced solubility |

| Porphyrins | Substituted Piperidine | Hydrogen bonding, metal coordination | Chiral recognition, catalysis |

| Calixarenes | Aminopiperidine | Ion-dipole interactions, hydrogen bonding | Molecular sensing, separation |

The self-assembly of molecules into larger, ordered structures is a cornerstone of materials science and nanotechnology. While there is no specific research detailing the self-assembly of this compound, the fundamental properties of the piperidine scaffold suggest it could be a component in such systems. The chirality and hydrogen bonding capabilities of the parent 2-aminopiperidine (B1362689) structure could, in principle, be exploited to direct the formation of specific supramolecular architectures.

This compound as a Building Block for Complex Synthetic Targets

The piperidine nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds. researchgate.net

Many alkaloids and other natural products feature a 2-substituted piperidine ring. Synthetic chemists often seek to create analogues of these natural products to improve their biological activity or to explore structure-activity relationships. This compound could serve as a chiral building block in the synthesis of analogues of natural products that contain a 2-aminopiperidine or a related moiety. Its specific stereochemistry would be crucial in dictating the conformation of the final analogue.

The piperidine ring is a fundamental component of many synthetic frameworks used in drug discovery and materials science. researchgate.net The bifunctional nature of this compound (a secondary amine within the ring and a tertiary exocyclic amine) makes it a potentially versatile intermediate. The nitrogen atoms can be further functionalized to build more complex and diverse molecular architectures. While the literature on the 4-amino isomer is more extensive, the principles of using such a scaffold for creating diverse chemical libraries would apply. nottingham.ac.uk

Development of Novel Synthetic Methodologies

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available. These include the reduction of corresponding pyridine (B92270) precursors, ring-closing metathesis, and various cyclization strategies. Novel methodologies continue to be developed to improve efficiency, stereoselectivity, and substrate scope. Future research could focus on developing new, more efficient, and stereoselective synthetic routes to this compound itself, which would in turn facilitate its use in the applications described above.

Table 2: General Methodologies for Piperidine Synthesis

| Synthetic Approach | Key Features | Potential for this compound |

| Catalytic Hydrogenation of Pyridines | Well-established, can be stereoselective | A potential route from a corresponding 2-amino-N,N-dimethylpyridine precursor. |

| Aza-Diels-Alder Reaction | Forms the six-membered ring with high stereocontrol | Could be used to construct the piperidine core with the desired substituents. |

| Ring-Closing Metathesis | Versatile for forming cyclic structures | Applicable if a suitable diene precursor can be synthesized. |

| Reductive Amination | Forms C-N bonds and can create the ring | Intramolecular reductive amination of an appropriate amino-aldehyde or -ketone. |

Electrochemistry and Flow Chemistry Applications in Synthesis

The integration of electrochemistry and continuous flow technology offers a powerful platform for chemical synthesis, providing enhanced safety, scalability, and reaction control compared to traditional batch methods. nih.govdurham.ac.uk These techniques are particularly promising for the synthesis of 2-substituted piperidines.

A key strategy involves the anodic oxidation of an N-acylpiperidine, such as N-formylpiperidine, to generate an N-acyliminium ion intermediate. semanticscholar.orgnih.gov This reactive species can then be trapped by a variety of nucleophiles to introduce functionality at the C-2 position. This process, often referred to as Shono-type oxidation, can be efficiently performed in an undivided microfluidic electrolysis cell. semanticscholar.orgsoton.ac.uk For the synthesis of a precursor to this compound, this methodology could be adapted to introduce a nitrogen-based nucleophile or a group that can be readily converted to a dimethylamino moiety.

Key advantages of this flow electrochemistry approach include:

Reagent-Free Oxidation: It avoids the use of chemical oxidants, reducing waste and improving the safety profile. soton.ac.uk

Scalability: Continuous processing allows for the production of significant quantities of the intermediate without the need for large reactors. A reported synthesis of a 2-methoxylated piperidine intermediate achieved a 23-gram scale in just over two hours of electrolysis time. nih.gov

Precise Control: Flow reactors enable tight control over parameters like residence time, temperature, and current, leading to higher yields and selectivities. nih.gov

Another approach involves the electroreductive cyclization of imines with dihaloalkanes in a flow microreactor to construct the piperidine ring itself. nih.govbeilstein-journals.org This method provides a green and efficient route to piperidine derivatives, avoiding toxic reagents like mercury cathodes that were used in earlier batch demonstrations. nih.govbeilstein-journals.org While this builds the core ring, subsequent functionalization at the C-2 position would be required to yield the target compound.

The table below summarizes a representative flow electrochemistry setup for the synthesis of a 2-substituted piperidine precursor, illustrating the potential conditions applicable to future syntheses of this compound precursors.

| Parameter | Reported Conditions for 2-Substituted Piperidine Precursor nih.gov |

|---|---|

| Starting Material | N-formylpiperidine |

| Electrolyte | Et₄NBF₄ in Methanol (B129727) |

| Cell Type | Undivided Microfluidic Electrolysis Cell |

| Flow Rate | 8.0 mL min⁻¹ |

| Current | 6.0 A |

| Productivity | ~23 g of 2-methoxylated intermediate in ~2 hours |

Enzyme-Catalyzed Transformations for Stereoselective Synthesis

The synthesis of this compound inherently involves a stereocenter at the C-2 position. Achieving high enantioselectivity is a critical challenge, and enzyme-catalyzed transformations represent a frontier in addressing this. Biocatalysis offers mild reaction conditions, exceptional selectivity (chemo-, regio-, and stereo-), and a reduced environmental footprint compared to many traditional chemical catalysts. mdpi.com

While specific enzyme systems for the direct synthesis of this compound are not yet established, several enzymatic strategies hold future promise:

Transaminases (TAs): Engineered transaminases are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. A hypothetical route could involve a cyclic ketone precursor, 2-piperidone (B129406), or a related intermediate. The enzyme would catalyze the stereoselective transfer of an amino group to the carbonyl carbon, establishing the desired stereochemistry at the C-2 position. Subsequent N-methylation would complete the synthesis.

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines. An appropriate cyclic imine precursor could be synthesized and then reduced enantioselectively using an IRED to yield 2-aminopiperidine, which could then be methylated.

Kinetic Resolution: A racemic mixture of 2-aminopiperidine or a derivative could be resolved using enzymes like lipases or proteases. These enzymes would selectively acylate one enantiomer, allowing for the separation of the two stereoisomers.

A recent breakthrough combines biocatalytic C-H oxidation with nickel electrocatalysis, streamlining the synthesis of complex piperidines. news-medical.net In this method, an enzyme selectively hydroxylates a specific C-H bond on the piperidine ring, which then serves as a handle for further functionalization via radical cross-coupling. news-medical.net Adapting such a strategy could offer a novel and efficient pathway to chiral 2-functionalized piperidines. news-medical.net

Green Chemistry Principles in the Synthesis of this compound

Applying the twelve principles of green chemistry is essential for developing sustainable synthetic routes. mdpi.com This involves a holistic approach, from the choice of starting materials to the final purification steps, aiming to minimize waste and environmental impact.

Solvent-Free and Atom-Economical Approaches

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are inherently more atom-economical than substitutions or eliminations. For the synthesis of this compound, a reductive amination of a 2-piperidone precursor with dimethylamine (B145610) would be a highly atom-economical step, as the major byproduct is only water. Cascade reactions, which combine multiple transformations into a single operation, also improve atom economy by reducing the need for intermediate workups and purifications. researchgate.net

Solvent-Free Reactions: Eliminating volatile organic solvents is a key goal of green chemistry. mdpi.com Reactions can be run neat (without any solvent) or in alternative media like water or supercritical fluids. Mechanochemistry, where reactions are induced by mechanical grinding, is a powerful solvent-free technique. mdpi.com A potential solvent-free approach for a key step in the synthesis could involve the solid-state reaction of a piperidine precursor with a methylating agent under ball-milling conditions.

The table below contrasts a hypothetical traditional route with a potential greener, more atom-economical alternative.

| Aspect | Hypothetical Traditional Approach | Potential Green Chemistry Approach |

|---|---|---|

| Ring Formation | Multi-step cyclization with protecting groups | One-pot cascade reaction or electroreductive cyclization nih.gov |

| Amination | S(N)Ar with leaving groups (low atom economy) | Direct reductive amination of a piperidone (high atom economy) |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol, or solvent-free (mechanochemistry) mdpi.com |

| Catalysis | Stoichiometric reagents | Catalytic (e.g., biocatalytic, metal-catalyzed) news-medical.net |

Utilization of Renewable Feedstocks

Transitioning from petrochemical-based starting materials to renewable feedstocks derived from biomass is a cornerstone of a sustainable chemical industry. rsc.orgaustraliansciencejournals.com Lignocellulose, fats, and terpenes are vast resources for producing chemical building blocks. rsc.org

Research has demonstrated the successful synthesis of piperidine derivatives from biomass. For instance, 2-methylpiperidine (B94953) has been synthesized from microbially produced triacetic acid lactone (TAL), which is derived from glucose. nih.gov In this route, TAL is converted via aminolysis and subsequent catalytic tandem reactions over a Ru/Zeolite catalyst to yield the piperidine product. nih.gov

A future synthetic pathway for this compound could be envisioned starting from a similar biomass-derived platform molecule. A potential strategy could involve:

Microbial production of a suitable heterocyclic precursor from glucose or other sugars.

Catalytic amination and hydrogenation to form the 2-aminopiperidine core.

Green methylation using a sustainable methyl source like methanol or dimethyl carbonate.

This approach not only reduces the reliance on fossil fuels but can also lead to novel synthetic routes that are more efficient than traditional methods.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N,N-dimethylpiperidin-2-amine in academic research?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of piperidine derivatives. For example, reacting 2-aminopiperidine with methylating agents like methyl iodide under basic conditions (e.g., potassium carbonate in anhydrous DMF). Purification is achieved via column chromatography or recrystallization, followed by characterization using -NMR, -NMR, and mass spectrometry (MS) to confirm structure and purity .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Use respiratory protection (e.g., P95 respirators for particulate control), nitrile gloves, and chemical-resistant lab coats. Work in a fume hood to minimize inhalation risks. Avoid skin contact and ensure proper waste segregation for hazardous chemical disposal. Safety protocols from analogous piperidine derivatives suggest storing the compound in inert, airtight containers under nitrogen to prevent degradation .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (, ) identifies functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection or gas chromatography (GC). X-ray crystallography can resolve crystal structures if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to improve yield and selectivity?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, using palladium-catalyzed cross-coupling or microwave-assisted synthesis to enhance reaction efficiency. Monitor intermediates via in-situ IR spectroscopy or LC-MS to identify bottlenecks .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer : Conduct systematic reviews to identify inconsistent methodologies. Reproduce experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). Cross-validate results using multiple techniques (e.g., differential scanning calorimetry for stability, shake-flask method for solubility). Address discrepancies through collaborative inter-laboratory studies .

Q. How can computational modeling predict the reactivity and stability of this compound under varying environmental conditions?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate thermodynamic properties (e.g., , ) and reaction pathways. Molecular dynamics (MD) simulations assess stability in aqueous or lipid environments. Validate predictions against experimental data from NIST Chemistry WebBook or controlled degradation studies .

Q. What challenges arise in elucidating the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use isotopic labeling (e.g., - or -tags) to track metabolites in vitro (e.g., liver microsomes) and in vivo (rodent models). Combine LC-MS/MS with enzymatic assays to identify oxidation or conjugation products. Challenges include distinguishing endogenous amines from metabolites and addressing species-specific metabolic differences .

Q. How can researchers address gaps in toxicological and ecotoxicological data for this compound?

- Methodological Answer : Perform acute toxicity assays (e.g., OECD Test Guideline 423 for oral toxicity) and Ames tests for mutagenicity. For ecotoxicity, use Daphnia magna or algal growth inhibition tests (OECD 201/202). Prioritize studies on bioaccumulation potential using log (octanol-water partition coefficient) measurements and QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.